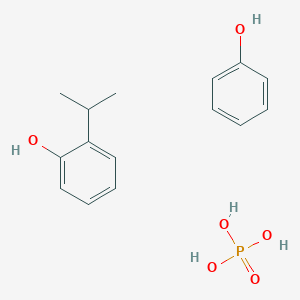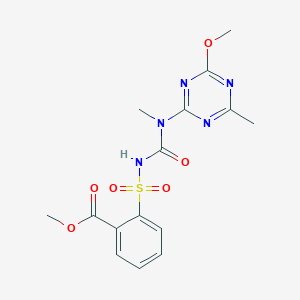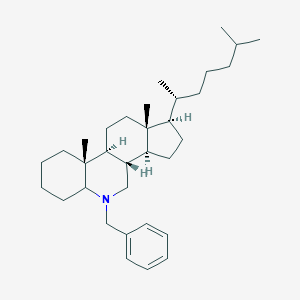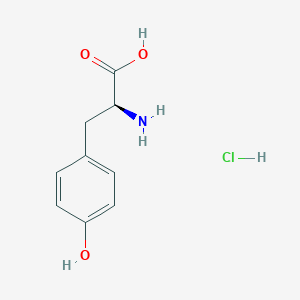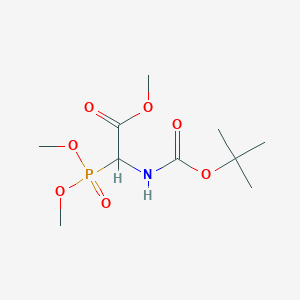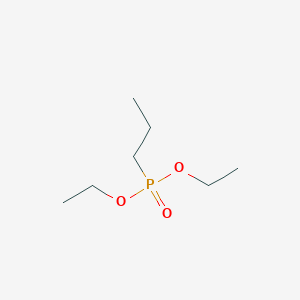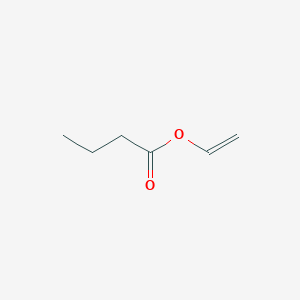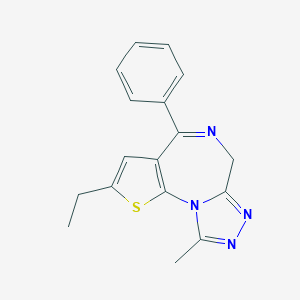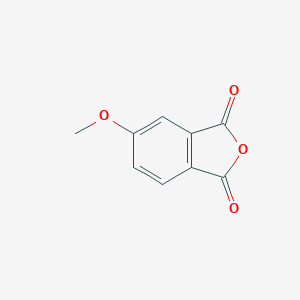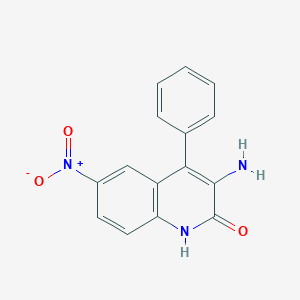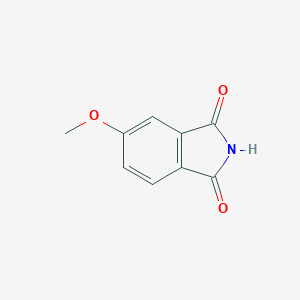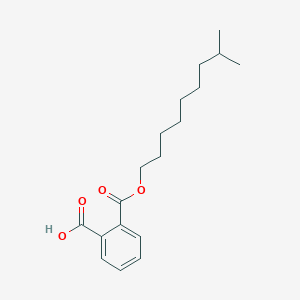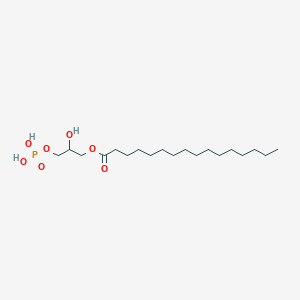![molecular formula C18H28N2O4 B105449 tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate CAS No. 180080-07-3](/img/structure/B105449.png)
tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Übersicht
Beschreibung
The compound tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a chiral molecule that is likely to be used in the synthesis of pharmaceuticals or as an intermediate in organic synthesis. The presence of tert-butyl and aminophenyl groups suggests that it could be involved in the synthesis of peptidomimetics or other biologically active compounds.
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds often involves the protection of amino groups to improve the selectivity of reactions. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular cyclization starting from commercially available aminopropanol . Similarly, the synthesis of tert-butyl aminocarbonate, which can acylate amines, was prepared by reacting hydroxylamine with di-tert-butyl dicarbonate . These methods could potentially be adapted for the synthesis of tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often characterized by NMR spectroscopy and X-ray crystallography. For instance, the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was determined, revealing an extended, nearly all-trans C5 conformation stabilized by weak intermolecular bonding . This information is crucial for understanding the conformational preferences of similar tert-butyl carbamate compounds.
Chemical Reactions Analysis
Tert-butyl carbamate compounds are versatile intermediates that can undergo various chemical reactions. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate was synthesized and used in coupling reactions with amino acids . The tert-butyl group is often used as a protecting group for amines, which can be removed under acidic conditions, as demonstrated in the synthesis of constrained peptidomimetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate compounds are influenced by their functional groups. These compounds are generally stable under basic conditions but can be deprotected under acidic conditions. The tert-butyl group imparts steric bulk, which can influence the reactivity and solubility of the molecule. The aminophenyl group could potentially engage in hydrogen bonding and pi-stacking interactions, which may affect the compound's crystallinity and solubility .
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
In organometallic chemistry, tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate derivatives have been studied for their potential use as isosteric substitutes for organic drug candidates. For instance, Patra, Merz, and Metzler‐Nolte (2012) explored the synthesis and characterization of planar chiral carboxylic acid derivatives containing this compound. They also investigated their application in creating bioorganometallics based on the structure of the antibiotic platensimycin, although these did not show promising antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
Metabolic Studies
Rimbault et al. (1993) conducted studies on organic acids as tert-butyldimethylsiyl derivatives, including tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, in cultures of thermophilic sulfur-dependent anaerobic archaeon. Their research contributed to understanding the metabolic pathways and by-products in such organisms (Rimbault et al., 1993).
Synthesis of Neuroexcitants
Pajouhesh et al. (2000) described the enantioselective synthesis of neuroexcitant analogues using tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate derivatives. This research is significant for understanding the synthesis pathways of neuroexcitants and their analogues (Pajouhesh et al., 2000).
Polymer Chemistry
In the field of polymer chemistry, Ritter, Tabatabai, and Herrmann (2016) explored the synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers, which are related to tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. Their work contributed to the development of new polymers with specific functional groups, opening avenues for advanced material science applications (Ritter, Tabatabai, & Herrmann, 2016).
Eigenschaften
IUPAC Name |
tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKGPNIRNXMQCA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442588 | |
| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
CAS RN |
180080-07-3 | |
| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



